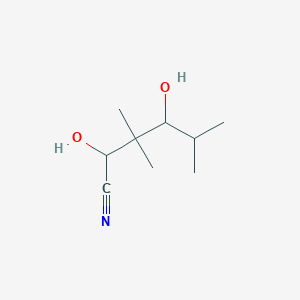![molecular formula C23H21N3O3S2 B12010054 N-(2-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 618072-77-8](/img/structure/B12010054.png)
N-(2-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Compound X” , is a complex organic molecule with a fascinating structure. Let’s break it down:
- The core structure consists of an indole ring, which imparts aromatic properties.
- The thiazolidine ring attached to the indole contains a thioxo group (S=C) and a propyl side chain.
- The N-(2-methylphenyl) group adds further complexity.
Preparation Methods
Synthetic Routes:
-
Condensation Reaction
- Starting from 2-methylbenzaldehyde, react with 2,3-dihydro-1H-indole-2,3-dione (isatin) to form the indole ring.
- Introduce the thiazolidine ring by reacting with thiosemicarbazide.
- Acetylate the amino group to obtain the final compound.
-
Industrial Production
- Industrial synthesis typically involves multistep processes, including cyclization, acetylation, and purification.
- Optimization of reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Oxidation: Compound X can undergo oxidation at the thiazolidine sulfur to form a sulfoxide or sulfone.
Reduction: Reduction of the indole carbonyl group yields the corresponding alcohol.
Substitution: The phenyl group can be substituted with various functional groups.
Common Reagents: Thionyl chloride, sodium borohydride, and strong acids/bases.
Major Products: Sulfoxide derivatives, indole alcohols, and substituted phenyl compounds.
Scientific Research Applications
Medicine: Investigated for potential antitumor and antimicrobial properties.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its effects on cellular pathways.
Industry: Applied in the development of novel materials.
Mechanism of Action
Molecular Targets: Likely interacts with enzymes or receptors involved in cell growth and metabolism.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds: Compare with other indole-based molecules, such as indomethacin and tryptophan derivatives.
Properties
CAS No. |
618072-77-8 |
|---|---|
Molecular Formula |
C23H21N3O3S2 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide |
InChI |
InChI=1S/C23H21N3O3S2/c1-3-12-25-22(29)20(31-23(25)30)19-15-9-5-7-11-17(15)26(21(19)28)13-18(27)24-16-10-6-4-8-14(16)2/h4-11H,3,12-13H2,1-2H3,(H,24,27)/b20-19- |
InChI Key |
QIQYGQKZZRLNHQ-VXPUYCOJSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12009977.png)
![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12009982.png)
![N-ethyl-2-[2-(2-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12009983.png)
![1H-Benzimidazole, 2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-](/img/structure/B12009985.png)

![3-allyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12009995.png)


![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B12010010.png)


![2-{[3-Cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12010021.png)
![4-{[(E)-furan-2-ylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12010039.png)

